

# physicochemical properties of Antiviral agent 49

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## Compound of Interest

Compound Name: *Antiviral agent 49*

Cat. No.: *B15566034*

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A comprehensive analysis of the physicochemical properties of the dual antiviral and antibacterial compound, **Antiviral Agent 49** (compound 4q), is presented in this technical guide. This document details the fundamental chemical and biological characteristics of this novel 2-quinolone-1,2,3-triazole- $\alpha$ -aminophosphonate hybrid, providing researchers, scientists, and drug development professionals with essential data for further investigation and development.

## Physicochemical Properties

**Antiviral Agent 49**, systematically named diethyl ((4-chlorophenyl)(1-(1-(2-oxo-1,2-dihydroquinolin-4-yl)ethyl)-1H-1,2,3-triazol-4-yl)methyl)phosphonate, is a white solid with a melting point of 196-198 °C.<sup>[1]</sup> Its molecular formula is C<sub>26</sub>H<sub>28</sub>CIN<sub>4</sub>O<sub>5</sub>P, with a molecular weight of 542.95 g/mol. The structural and analytical data confirming the identity and purity of the compound are summarized in the tables below.

Table 1: Spectroscopic Data for **Antiviral Agent 49** (Compound 4q)<sup>[1]</sup>

Technique	Data
<sup>1</sup> H NMR (400 MHz, DMSO-d6) δ (ppm)	8.05 (s, 1H), 7.82 (d, <i>J</i> = 7.8 Hz, 1H), 7.63 (t, <i>J</i> = 7.7 Hz, 1H), 7.55 (d, <i>J</i> = 8.4 Hz, 2H), 7.42 (d, <i>J</i> = 8.4 Hz, 2H), 7.37 (d, <i>J</i> = 8.4 Hz, 1H), 7.30 (t, <i>J</i> = 7.5 Hz, 1H), 6.31 (s, 1H), 6.09 (q, <i>J</i> = 7.1 Hz, 1H), 5.15 (d, <i>J</i> = 24.1 Hz, 1H), 3.98-3.81 (m, 4H), 1.89 (d, <i>J</i> = 7.1 Hz, 3H), 1.05 (t, <i>J</i> = 7.0 Hz, 6H)
<sup>13</sup> C NMR (101 MHz, DMSO-d6) δ (ppm)	161.8, 153.2, 144.1, 138.9, 136.2, 132.3, 131.9, 128.6, 128.5, 125.4, 122.9, 119.8, 115.7, 109.1, 62.4 (d, <i>J</i> =7.1 Hz), 54.9, 53.9 (d, <i>J</i> =150.5 Hz), 16.4 (d, <i>J</i> =5.6 Hz), 15.9
<sup>31</sup> P NMR (162 MHz, DMSO-d6) δ (ppm)	21.3
HRMS (ESI-TOF) m/z	Calculated for C <sub>26</sub> H <sub>29</sub> CIN <sub>4</sub> O <sub>5</sub> P [M+H] <sup>+</sup> : 543.1558; Found: 543.1562

Table 2: In Silico ADME/Tox Properties of **Antiviral Agent 49** (Compound 4q)[1]

Property	Predicted Value
Molecular Weight	542.95
logP	3.45
Topological Polar Surface Area (TPSA)	104.2 Å <sup>2</sup>
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	6
Lipinski's Rule of Five	Compliant (0 violations)
Human Intestinal Absorption	High
Blood-Brain Barrier Permeability	Low
Hepatotoxicity	Low probability
Carcinogenicity	Low probability

## Biological Activity

**Antiviral Agent 49** has demonstrated a dual-action profile, exhibiting both antiviral and antibacterial properties.

### Antiviral Activity

The compound was evaluated against a panel of five RNA viruses. While it did not show significant activity against Yellow Fever Virus (YFV), Zika Virus (ZIKV), Chikungunya Virus (CHIKV), and Enterovirus 71 (EV71), it displayed moderate activity against Human Rhinovirus (HRV).<sup>[1]</sup>

Table 3: Antiviral Activity of **Antiviral Agent 49** (Compound 4q)<sup>[1]</sup>

Virus	IC <sub>50</sub> (μM)	Selectivity Index (SI)
HRV-B14	10.91	> 2

### Antibacterial Activity

**Antiviral Agent 49** exhibited significant potency against Gram-positive bacteria, particularly *Enterococcus faecalis* and *Staphylococcus aureus*. Its activity against Gram-negative bacteria such as *Escherichia coli* and *Pseudomonas aeruginosa* was found to be weak.<sup>[1]</sup>

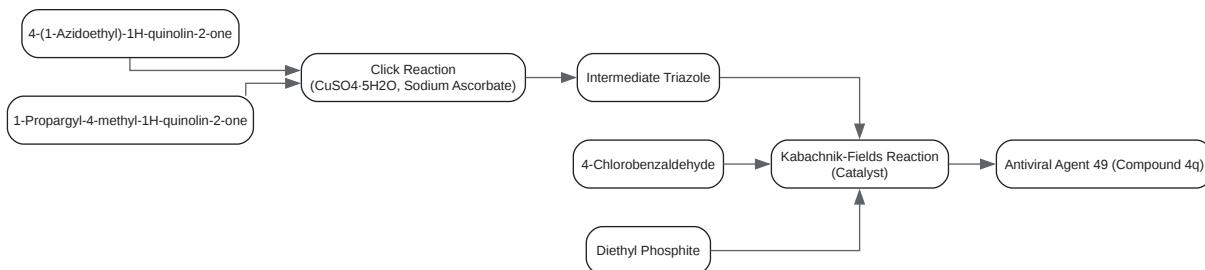
Table 4: Antibacterial Activity of **Antiviral Agent 49** (Compound 4q)<sup>[1]</sup>

Bacterial Strain	MIC (μmol/mL)	MBC (μmol/mL)
<i>E. faecalis</i>	0.03	0.03
<i>S. aureus</i>	0.11	0.11
<i>E. coli</i>	> 0.5	> 0.5
<i>P. aeruginosa</i>	> 0.5	> 0.5

## Experimental Protocols

### Synthesis of Antiviral Agent 49 (Compound 4q)

The synthesis of compound 4q involves a multi-step process, beginning with the formation of a key azide intermediate followed by a click chemistry reaction and a subsequent Kabachnik-Fields reaction.



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Caption: Synthetic pathway for **Antiviral Agent 49**.

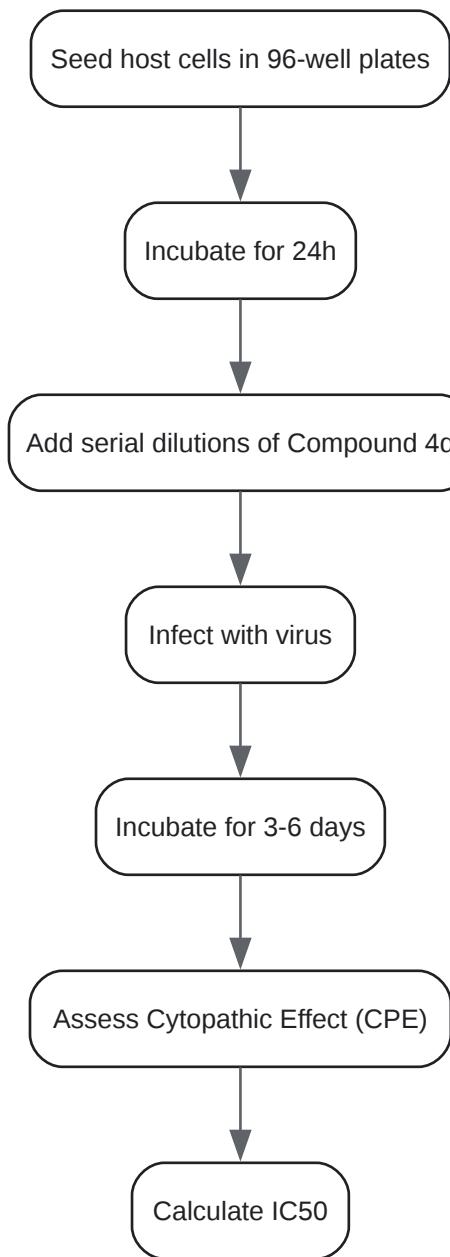
Step 1: Synthesis of 4-(1-Azidoethyl)-1H-quinolin-2-one: This intermediate is prepared from the corresponding alcohol via a nucleophilic substitution reaction using sodium azide.

Step 2: Synthesis of the Triazole Intermediate: The azide intermediate from Step 1 is reacted with 1-propargyl-4-methyl-1H-quinolin-2-one in the presence of a copper(I) catalyst (generated in situ from copper(II) sulfate and sodium ascorbate) in a 1,3-dipolar cycloaddition (click reaction) to form the triazole ring.

Step 3: Synthesis of **Antiviral Agent 49** (Compound 4q): The final product is obtained through a one-pot, three-component Kabachnik-Fields reaction. The triazole intermediate is reacted with 4-chlorobenzaldehyde and diethyl phosphite. This reaction is typically carried out under mild conditions, often with a catalyst, to yield the  $\alpha$ -aminophosphonate product.<sup>[1]</sup>

## Antiviral Assay Protocol

The antiviral activity was determined using a cytopathic effect (CPE) reduction assay.



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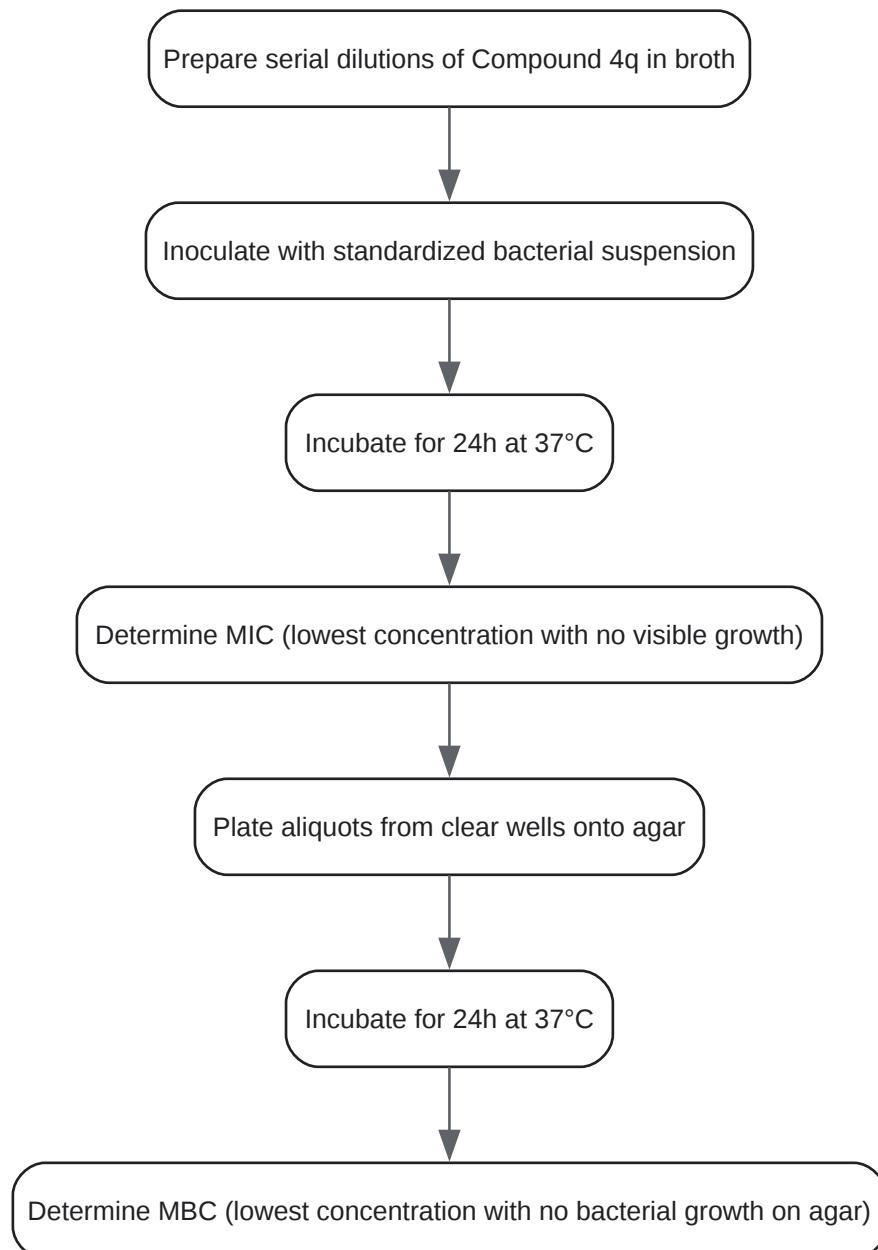
Caption: Workflow for the antiviral CPE reduction assay.

- Cell Seeding: Host cells appropriate for the specific virus (e.g., Vero cells) are seeded into 96-well microtiter plates and incubated to form a confluent monolayer.
- Compound Addition: The cells are treated with serial dilutions of **Antiviral Agent 49**.
- Virus Infection: A standard inoculum of the respective virus is added to the wells.

- Incubation: The plates are incubated at 37°C in a 5% CO<sub>2</sub> atmosphere for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 3-6 days).
- CPE Assessment: The wells are microscopically examined for the presence of CPE.
- Data Analysis: The 50% inhibitory concentration (IC<sub>50</sub>) is calculated as the concentration of the compound that reduces the CPE by 50% compared to the virus control.[\[1\]](#)

## Antibacterial Assay Protocol (MIC and MBC Determination)

The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.

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## References

- 1. researchgate.net [researchgate.net]
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